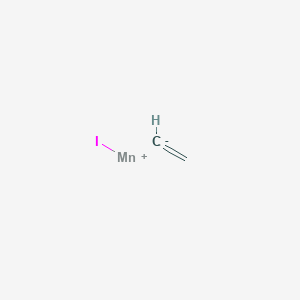![molecular formula C13H15F3N2 B12548622 Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- CAS No. 821777-23-5](/img/structure/B12548622.png)
Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-: is a complex organic compound characterized by the presence of a benzonitrile core substituted with a trifluoromethyl group and a methyl(2-methylpropyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzonitrile derivative is reacted with a methyl(2-methylpropyl)amine under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It is used in biochemical assays to understand its interaction with biological macromolecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile, 4-methyl-: This compound lacks the trifluoromethyl and methyl(2-methylpropyl)amino groups, making it less lipophilic and potentially less active in biological systems.
Benzonitrile, 4-amino-:
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl group but differs in the amino substitution, leading to different chemical and biological properties.
Uniqueness: Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, while the methyl(2-methylpropyl)amino group provides specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
821777-23-5 |
|---|---|
Molekularformel |
C13H15F3N2 |
Molekulargewicht |
256.27 g/mol |
IUPAC-Name |
4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H15F3N2/c1-9(2)8-18(3)11-5-4-10(7-17)12(6-11)13(14,15)16/h4-6,9H,8H2,1-3H3 |
InChI-Schlüssel |
PNNVBOGLMLOZEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


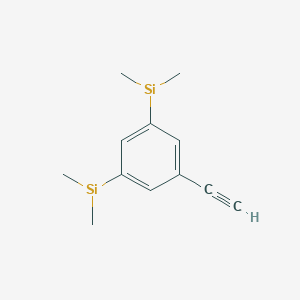
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
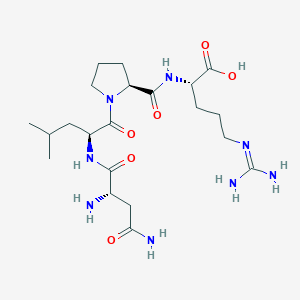
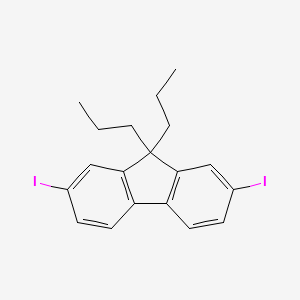

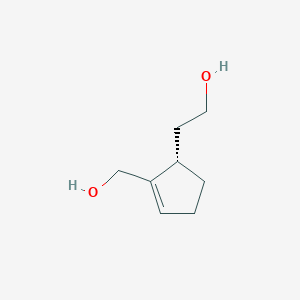
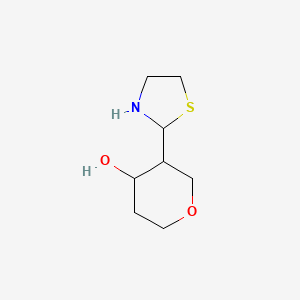
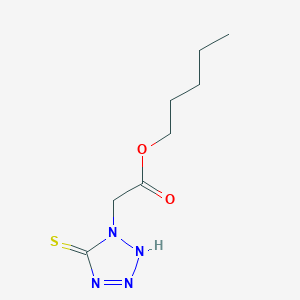
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
